An In-depth Technical Guide to tert-Butyl Tosylate: Chemical Properties and Structure
An In-depth Technical Guide to tert-Butyl Tosylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of tert-Butyl Tosylate. It is intended to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.
Introduction
tert-Butyl Tosylate, systematically named 1,1-dimethylethyl 4-methylbenzenesulfonate, is an organic ester derived from tert-butyl alcohol and p-toluenesulfonic acid.[1] It is a key intermediate in organic synthesis, primarily valued for the excellent leaving group ability of the tosylate moiety.[1] This property facilitates a variety of nucleophilic substitution and elimination reactions that are fundamental in the construction of complex molecules, including pharmaceuticals and agrochemicals.[1] Understanding its chemical behavior is crucial for its effective application in synthetic chemistry.
Chemical Structure and Identifiers
The structure of tert-Butyl Tosylate features a bulky tert-butyl group attached to the sulfonyl oxygen of a p-toluenesulfonate (tosyl) group.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| CAS Number | 4664-57-7[2][3] |
| Molecular Formula | C₁₁H₁₆O₃S[2] |
| Molecular Weight | 228.31 g/mol [2] |
| IUPAC Name | 1,1-dimethylethyl 4-methylbenzenesulfonate[1] |
| Synonyms | tert-Butyl p-toluenesulfonate, t-Butyl tosylate[4][5] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C[1][6] |
| InChIKey | DLRDEMODNIPHMU-UHFFFAOYSA-N[6][7] |
Physicochemical Properties
tert-Butyl Tosylate is typically a colorless to pale yellow liquid or a solid-liquid mixture at room temperature.[4][6] It is highly soluble in many organic solvents.[4]
Table 2: Physicochemical Data for tert-Butyl Tosylate
| Property | Value |
| Appearance | Colorless to off-white Solid-Liquid Mixture[4][6] |
| Boiling Point | 322.8 ± 11.0 °C (Predicted)[6][8] |
| Density | 1.122 ± 0.06 g/cm³ (Predicted)[6][8] |
| Solubility | Soluble in many organic solvents; Very slightly soluble in water (0.21 g/L at 25 °C, Calculated).[4][5] |
| Refractive Index | 1.506[8] |
| Storage Temperature | Room Temperature, Sealed in dry conditions[6][7] |
Reactivity and Reaction Mechanisms
The chemical behavior of tert-Butyl Tosylate is dominated by the nature of the tert-butyl group and the exceptional leaving group ability of the tosylate anion. The tosylate group is a very weak base, making it an excellent leaving group in nucleophilic substitution and elimination reactions.
Due to the sterically hindered tertiary carbon and the stability of the resulting tertiary carbocation, tert-Butyl Tosylate primarily undergoes reactions via unimolecular pathways (Sₙ1 and E1).[1]
Nucleophilic Substitution (Sₙ1) and Elimination (E1) Reactions
When subjected to nucleophiles or heat, tert-Butyl Tosylate readily undergoes a rate-determining ionization step to form a stable tertiary carbocation.[1] This carbocation is stabilized by hyperconjugation from the three methyl groups.[1] Following its formation, the carbocation can be attacked by a nucleophile to yield a substitution product (Sₙ1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway).[1] Elimination to form isobutylene is often the major reaction pathway.[1]
Caption: Competing Sₙ1 and E1 reaction pathways for tert-Butyl Tosylate.
Experimental Protocols
Synthesis of tert-Butyl Tosylate
The most common laboratory synthesis involves the direct tosylation of tert-butyl alcohol.
Experimental Workflow: Direct Tosylation
Caption: General workflow for the synthesis of tert-Butyl Tosylate.
Detailed Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), tert-butyl alcohol is dissolved in a suitable anhydrous solvent such as dichloromethane or diethyl ether.
-
Base Addition: A base, typically pyridine, is added to the solution.[1] Pyridine acts as a solvent and also neutralizes the hydrochloric acid byproduct formed during the reaction.[9]
-
Tosylation: The flask is cooled in an ice bath, and p-toluenesulfonyl chloride (tosyl chloride) is added portion-wise while stirring. The reaction is typically exothermic.
-
Reaction Monitoring: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Workup: The reaction mixture is quenched by the addition of water or dilute acid. The organic layer is separated, washed sequentially with water, dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Alternative Synthesis Methods
-
Catalytic Methods: Recent developments include the use of indium or ytterbium catalysts for tosylation reactions under milder conditions, which can improve yields and reduce reaction times.[1]
-
Solvent-Free Methods: To promote green chemistry, solvent-free approaches using solid-state reactions or microwave irradiation have been explored for the efficient synthesis of tosylates.[1]
Applications in Research and Drug Development
-
Synthetic Intermediate: It serves as a crucial intermediate for introducing the tert-butyl group or for facilitating nucleophilic substitutions that are difficult to achieve with the corresponding alcohol.[1][10]
-
Protecting Group Chemistry: The tert-butyl group is a common acid-labile protecting group for various functional groups in multi-step organic synthesis.
-
Pharmaceutical Synthesis: Its reactivity is harnessed in the synthesis of complex pharmaceutical compounds and sulfonamides.[10]
Safety and Handling
-
Hazards: tert-Butyl Tosylate is irritating to the skin, eyes, and respiratory tract.[1]
-
Handling: It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from moisture.[6][7] Stability is maintained under an inert atmosphere and at low temperatures.[1]
References
- 1. Buy tert-Butyl Tosylate | 4664-57-7 [smolecule.com]
- 2. tert-Butyl Tosylate - CAS - 4664-57-7 | Axios Research [axios-research.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. tert-Butyl Tosylate | 4664-57-7 [chemicalbook.com]
- 5. CAS # 4664-57-7, tert-Butyl tosylate, tert-Butyl p-toluenesulfonate - chemBlink [chemblink.com]
- 6. tert-Butyl Tosylate CAS#: 4664-57-7 [m.chemicalbook.com]
- 7. 4664-57-7 | CAS DataBase [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Cas 4664-57-7,tert-Butyl Tosylate DISCONTINUED | lookchem [lookchem.com]
